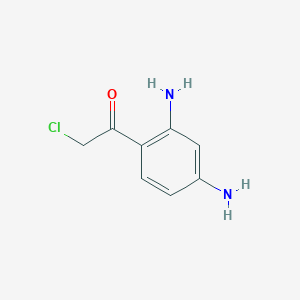
2-Chloro-1-(2,4-diaminophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,4-diaminophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Intermediate in Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of complex pharmaceuticals. Its structure allows for further functionalization, making it a versatile building block in drug discovery and development. The presence of both chloro and amino groups facilitates various chemical reactions such as nucleophilic substitution and coupling reactions.
Reactivity and Functionalization
The ketone group (C=O) in 2-Chloro-1-(2,4-diaminophenyl)ethanone is reactive towards nucleophiles, which can lead to the formation of diverse derivatives. This characteristic is critical in the synthesis of biologically active compounds. For example, reactions with amines can yield substituted amides or other nitrogen-containing heterocycles.
Industrial Applications
Detection and Neutralization
The compound has been identified as a neutralizing agent for organic solvents, making it useful in various industrial applications. Its ability to react with solvent vapors can enhance safety protocols in chemical manufacturing environments.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminoacetophenone | Amino group on an aromatic ring | Lacks chloro substituent |
| 2-Chloroacetophenone | Chloro substituent but lacks amino group | More reactive due to absence of amino group |
| N-(4-Aminophenyl)acetamide | Contains both amine and acetamide groups | Different functional group leading to distinct reactivity |
| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | Hydroxy groups enhance reactivity | Potential antioxidant properties |
Eigenschaften
CAS-Nummer |
163595-54-8 |
|---|---|
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-1-(2,4-diaminophenyl)ethanone |
InChI |
InChI=1S/C8H9ClN2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,10-11H2 |
InChI-Schlüssel |
AMEYPXQPBKGNSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)C(=O)CCl |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-(2,4-diaminophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















